molecular formula C8H8ClN5O B2380026 2-chloro-N-(1H-purin-6-yl)propanamide CAS No. 882320-68-5

2-chloro-N-(1H-purin-6-yl)propanamide

Cat. No. B2380026
CAS RN: 882320-68-5
M. Wt: 225.64
InChI Key: HPDLPBABDWHGOE-UHFFFAOYSA-N
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Description

2-chloro-N-(1H-purin-6-yl)propanamide is a chemical compound with the molecular formula C8H8ClN5O . It is used in various scientific research and has been mentioned in several scientific literature .


Synthesis Analysis

The synthesis of a similar compound, N-(2-chloro purin-6-yl) aza-18-crown-6 (NCPAC), has been described in the literature . This new nucleoside analogue can be prepared from a series of N9-modified nucleosides, allowing for new and easy modification of the nucleosides .

Scientific Research Applications

Cancer Treatment

Purine derivatives, such as “2-chloro-N-(1H-purin-6-yl)propanamide”, have been synthesized and investigated for their potential role as antitumor agents . Some of these compounds have shown promising results compared to known and effective anticancer drugs in various cancer cell lines . They have been found to induce apoptosis in these cells .

Pharmacophore Modelling

The structural requirements for the cytotoxic activity of these compounds have been characterized with a preliminary pharmacophore model . This model identified aromatic centers, hydrogen acceptor/donor center, and a hydrophobic area . Such models can be useful in the design of new drugs.

Synthesis of New Compounds

The compound “2-chloro-N-(1H-purin-6-yl)propanamide” can be used as a substrate in the synthesis of new compounds . For example, a series of 2,6,9-trisubstituted purine derivatives were obtained using a three-step synthetic procedure .

Study of Biological Molecules

The purine framework is present in biological molecules that display key roles in signal pathways in all living organisms . Therefore, studying “2-chloro-N-(1H-purin-6-yl)propanamide” can provide insights into these biological processes.

Development of Anti-Inflammatory Drugs

Similar compounds have been synthesized by coupling carboxylic acids and amines . These compounds have shown anti-inflammatory properties and are of great interest in the pharmaceutical industry .

Inhibition of Prostaglandin Synthetase Enzyme Complex

Carprofen, a similar compound, has shown a weak and competitive inhibitory effect on the activity of the prostaglandin synthetase enzyme complex . It’s possible that “2-chloro-N-(1H-purin-6-yl)propanamide” might have similar properties.

Mechanism of Action

properties

IUPAC Name

2-chloro-N-(7H-purin-6-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN5O/c1-4(9)8(15)14-7-5-6(11-2-10-5)12-3-13-7/h2-4H,1H3,(H2,10,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDLPBABDWHGOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC=NC2=C1NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(1H-purin-6-yl)propanamide

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